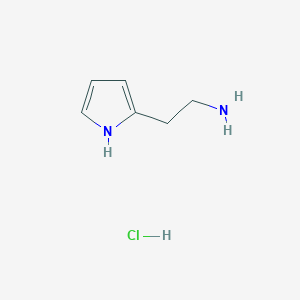

2-(1H-pyrrol-2-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1H-pyrrol-2-yl)ethanamine hydrochloride” is a chemical compound with the linear formula C6H11ClN2 . It may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .

Synthesis Analysis

The synthesis of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations . This reaction leads to the formation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .

Molecular Structure Analysis

The molecular structure of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” is represented by the linear formula C6H11ClN2 . The average mass of the molecule is 110.157 Da and the monoisotopic mass is 110.084396 Da .

Chemical Reactions Analysis

The chemical reactions involving “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” primarily include its reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations . This reaction is used in the synthesis of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” include a density of 1.1±0.1 g/cm 3, a boiling point of 229.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 115.1±7.6 °C .

科学的研究の応用

DNA Interaction and Cytotoxicity

Copper(II) complexes with tridentate ligands, including those with pyrrol-2-yl moieties, have shown significant DNA binding propensity and demonstrate minor structural changes in calf thymus DNA, suggesting potential applications in biochemistry and medicinal chemistry for DNA interaction studies or drug design. These complexes also exhibit low toxicity to various cancer cell lines, indicating potential therapeutic applications (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including those derived from pyrrol-2-yl-related ligands, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These findings could be relevant to the development of new materials with enhanced corrosion resistance, which is crucial in industrial applications (Das et al., 2017).

Hydrogen Bonding in Crystals

The crystal and molecular structure analysis of carbonyl 2-substituted pyrroles, including derivatives similar to 2-(1H-pyrrol-2-yl)ethanamine hydrochloride, revealed diverse hydrogen bonding motifs, which are essential for understanding the solid-state properties of such compounds. This information is vital for the design of new materials with desired physical properties (Domagała et al., 2022).

Novel Pyrrole Synthesis

A novel method for pyrrole synthesis, involving the intermolecular coupling of enamines and alkynes under oxidative conditions, has been developed. This methodology could be applied in the synthesis of pyrrole derivatives, including those related to 2-(1H-pyrrol-2-yl)ethanamine hydrochloride, for use in various chemical and pharmaceutical applications (Rakshit et al., 2010).

Safety and Hazards

The safety and hazards associated with “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” include skin irritation (H315), eye damage (H318), and specific target organ toxicity - single exposure (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

特性

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5,8H,3-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNTSRKCDDTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)